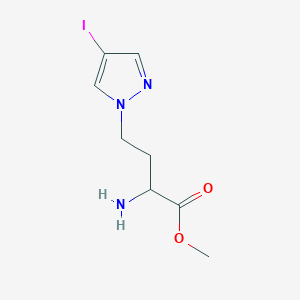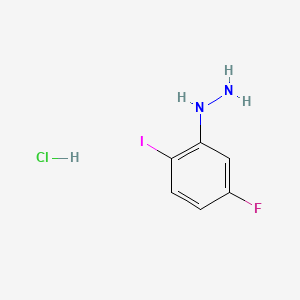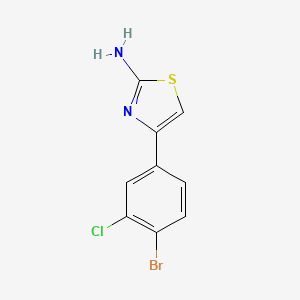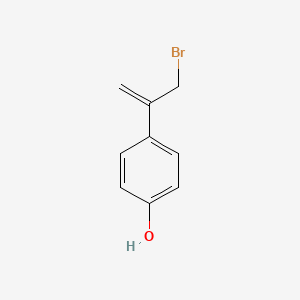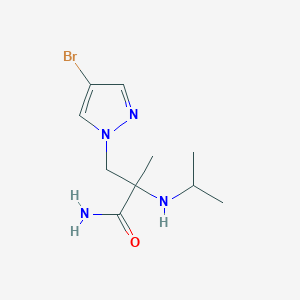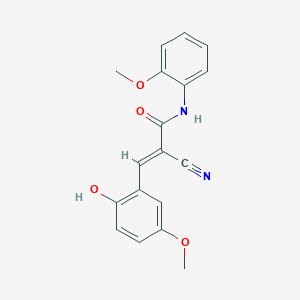
(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, hydroxy and methoxy substituents on the phenyl rings, and an enamide linkage, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The reaction begins with the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-methoxyaniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Addition of the Cyano Group: The Schiff base is then reacted with malononitrile under basic conditions to introduce the cyano group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence various signaling pathways, such as apoptosis, cell proliferation, and inflammation, depending on its specific interactions.
類似化合物との比較
Similar Compounds
- 2-cyano-3-(2-hydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-phenylprop-2-enamide
- 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide
Uniqueness
2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-7-8-16(21)12(10-14)9-13(11-19)18(22)20-15-5-3-4-6-17(15)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |
InChIキー |
UNEQMMSBCWWDKS-UKTHLTGXSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
正規SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


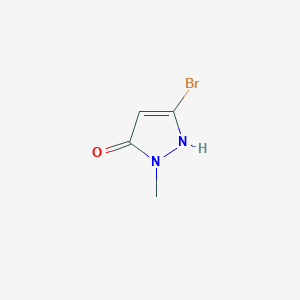
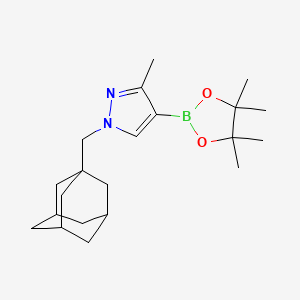

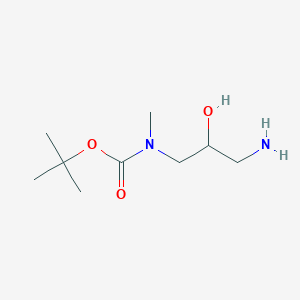
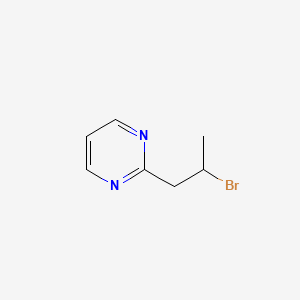
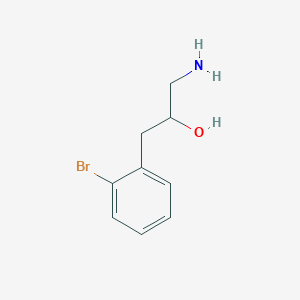
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)

